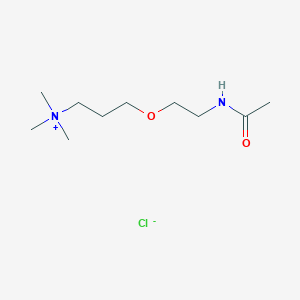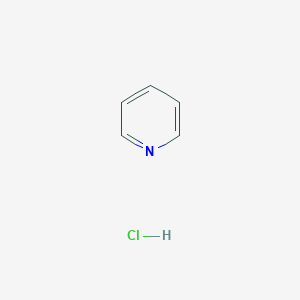
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride, also known as choline chloride, is an essential nutrient that is important for the proper functioning of the human body. It is a water-soluble salt that is found in various foods, including eggs, milk, and meat. Choline chloride is also used as a dietary supplement and is available in the form of capsules, tablets, and powders.
Mecanismo De Acción
Choline chloride acts as a precursor for the synthesis of acetyl3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride, a neurotransmitter that is involved in various physiological processes, including muscle movement, memory, and learning. It also plays a role in the regulation of lipid metabolism by facilitating the transport and metabolism of fats in the liver.
Efectos Bioquímicos Y Fisiológicos
Choline chloride has been shown to have various biochemical and physiological effects on the human body. It has been found to improve cognitive function and memory, reduce inflammation, and regulate lipid metabolism. Choline chloride has also been shown to have a protective effect on the liver and may help to prevent liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Choline chloride is a widely used compound in scientific research due to its various advantages. It is readily available, inexpensive, and has a wide range of applications. However, there are also some limitations to its use. Choline chloride is highly hygroscopic, which means that it absorbs moisture from the air, making it difficult to handle and store. It is also sensitive to pH changes and can degrade quickly under certain conditions.
Direcciones Futuras
There are many potential future directions for research on 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride. One area of interest is its potential therapeutic applications in the treatment of liver disease and certain types of cancer. Another area of research is the development of new and more efficient synthesis methods for 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride chloride and its effects on the human body.
Métodos De Síntesis
Choline chloride can be synthesized by the reaction of ethylene oxide with trimethylamine in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride to produce 3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride.
Aplicaciones Científicas De Investigación
Choline chloride has been extensively studied for its various applications in scientific research. It has been shown to play a crucial role in the development and maintenance of the nervous system, as well as in the regulation of lipid metabolism and liver function. Choline chloride has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease, liver disease, and certain types of cancer.
Propiedades
Número CAS |
137044-11-2 |
|---|---|
Nombre del producto |
3-(2-acetamidoethoxy)propyl-trimethyl-azanium Chloride |
Fórmula molecular |
C10H23ClN2O2 |
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
3-(2-acetamidoethoxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(13)11-6-9-14-8-5-7-12(2,3)4;/h5-9H2,1-4H3;1H |
Clave InChI |
UPMWRRLNQYVBRE-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOCCC[N+](C)(C)C.[Cl-] |
SMILES canónico |
CC(=O)NCCOCCC[N+](C)(C)C.[Cl-] |
Sinónimos |
QUAMECTANT AM-50 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)






![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)





